Sacibertinib

covalent inhibitor irreversible binding T790M resistance

Sacibertinib (also known as Hemay022) is an orally bioavailable, irreversible dual kinase inhibitor that covalently binds to and inhibits both epidermal growth factor receptor (EGFR; ErbB1) and human epidermal growth factor receptor 2 (HER2; ErbB2). Unlike reversible EGFR/HER2 inhibitors (e.g., gefitinib, erlotinib, lapatinib), sacibertinib forms a covalent bond with cysteine residues in the ATP-binding pocket of these receptor tyrosine kinases, resulting in sustained target inhibition that persists beyond drug clearance.

Molecular Formula C32H31ClN6O4
Molecular Weight 599.1 g/mol
CAS No. 1351941-69-9
Cat. No. B10830820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSacibertinib
CAS1351941-69-9
Molecular FormulaC32H31ClN6O4
Molecular Weight599.1 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OC5CCOC5
InChIInChI=1S/C32H31ClN6O4/c1-39(2)12-5-7-31(40)38-28-15-25-27(16-30(28)43-24-10-13-41-20-24)36-18-21(17-34)32(25)37-22-8-9-29(26(33)14-22)42-19-23-6-3-4-11-35-23/h3-9,11,14-16,18,24H,10,12-13,19-20H2,1-2H3,(H,36,37)(H,38,40)/b7-5+/t24-/m0/s1
InChIKeyZGYIXVSQHOKQRZ-COIATFDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sacibertinib (CAS 1351941-69-9): A Phase III–Stage Irreversible Dual EGFR/HER2 Inhibitor for Scientific Selection in Targeted Oncology Research


Sacibertinib (also known as Hemay022) is an orally bioavailable, irreversible dual kinase inhibitor that covalently binds to and inhibits both epidermal growth factor receptor (EGFR; ErbB1) and human epidermal growth factor receptor 2 (HER2; ErbB2) [1]. Unlike reversible EGFR/HER2 inhibitors (e.g., gefitinib, erlotinib, lapatinib), sacibertinib forms a covalent bond with cysteine residues in the ATP-binding pocket of these receptor tyrosine kinases, resulting in sustained target inhibition that persists beyond drug clearance [2][3]. Preclinically, sacibertinib demonstrates submicromolar inhibitory activity against EGFR-TK phosphorylation (EC50 110 nM) and HER2 (EC50 244 nM) . Clinically, sacibertinib has advanced to Phase III development for ER-positive/HER2-positive breast cancer [4], with published Phase I/Ib data demonstrating antitumor activity in heavily pretreated HER2-positive advanced breast cancer populations [5][6].

Why In-Class EGFR/HER2 Inhibitors Cannot Substitute for Sacibertinib: Binding Mechanism and Clinical Context Distinctions


In-class substitution of sacibertinib with alternative EGFR/HER2 tyrosine kinase inhibitors is scientifically unsound due to three fundamental axes of differentiation. First, sacibertinib's irreversible covalent binding to the EGFR/HER2 ATP-binding pocket distinguishes it mechanistically from reversible inhibitors (e.g., lapatinib, gefitinib) and may confer different susceptibility profiles to acquired resistance mutations, including T790M [1][2]. Second, the dual EGFR/HER2 inhibition profile with submicromolar potency against both targets (EGFR EC50 110 nM; HER2 EC50 244 nM) differs from EGFR-selective or HER2-selective agents, potentially relevant in tumors where heterodimerization-driven signaling predominates . Third, sacibertinib has generated clinical safety and efficacy data specifically in the ER-positive/HER2-positive metastatic breast cancer population in combination with endocrine therapy—a chemotherapy-free regimen context that is not extrapolatable to other EGFR/HER2 inhibitors without direct comparative clinical evidence [3][4]. The quantitative differentiation evidence detailed below substantiates why sacibertinib cannot be considered functionally interchangeable with its closest structural or mechanistic analogs.

Sacibertinib Product-Specific Quantitative Differentiation Evidence: Comparator-Anchored Data for Procurement Decision Support


Binding Mechanism Differentiation: Irreversible Covalent Inhibition Versus Reversible EGFR/HER2 TKIs

Sacibertinib is an irreversible covalent inhibitor of EGFR and HER2, forming a permanent covalent bond with cysteine residues in the kinase ATP-binding pocket, in contrast to reversible inhibitors such as gefitinib, erlotinib, and lapatinib that bind non-covalently and dissociate upon drug clearance [1][2]. This irreversible binding mechanism has been demonstrated in the literature to circumvent T790M-mediated acquired resistance to first-generation reversible EGFR inhibitors [3]. While sacibertinib-specific T790M inhibitory data are not publicly disclosed in peer-reviewed literature, class-level inference from structurally related irreversible EGFR inhibitors (e.g., afatinib, dacomitinib) supports the expectation that covalent inhibitors maintain activity against certain resistant mutants that render reversible inhibitors ineffective [4].

covalent inhibitor irreversible binding T790M resistance pharmacodynamics

In Vitro Antiproliferative Activity: Sacibertinib GI50 of 3.8 nM in HER2-Amplified Sk-Br-3 Breast Cancer Cells

Sacibertinib demonstrates potent in vitro antiproliferative activity against HER2-amplified Sk-Br-3 human breast cancer cells with a GI50 of 3.8 nM . By comparison, the reversible dual EGFR/HER2 inhibitor lapatinib exhibits reported GI50 values in the 25-100 nM range in Sk-Br-3 cells under comparable assay conditions [1], representing approximately 6.6-fold to 26-fold lower potency. However, this comparison is cross-study and differences in assay protocols, cell passage conditions, and serum concentrations preclude definitive head-to-head conclusions. Sacibertinib also shows antiproliferative activity against SW620 colorectal cancer cells (GI50 1.78 μM), FaDu head and neck cancer cells (IC50 101 nM), and BxPc-3 pancreatic cancer cells (IC50 337 nM) .

antiproliferative HER2-amplified breast cancer GI50

Clinical Efficacy in Heavily Pretreated HER2-Positive Advanced Breast Cancer: ORR 14.3% with Single-Agent Sacibertinib (Phase I Monotherapy)

In a first-in-human Phase I monotherapy study of sacibertinib (Hemay022) in 28 heavily pretreated Chinese patients with HER2-positive advanced breast cancer, sacibertinib demonstrated an objective response rate (ORR) of 14.3% (1 complete response, 3 partial responses) and a disease control rate (DCR) of 46.4% [1]. The median progression-free survival (PFS) was 3.98 months [1]. By comparison, the irreversible pan-HER inhibitor neratinib demonstrated an ORR of 24% as monotherapy in HER2-positive metastatic breast cancer patients with prior trastuzumab exposure in a Phase II study [2]; the irreversible dual EGFR/HER2 inhibitor afatinib demonstrated ORR of 10% in trastuzumab-resistant HER2-positive breast cancer [3]. However, these are cross-trial comparisons with different patient populations and prior therapy burdens, and no direct head-to-head clinical trial data exist.

phase I HER2-positive breast cancer objective response rate monotherapy

Sacibertinib Plus Endocrine Therapy Combination: ORR 31.4% and Median PFS 9.0 Months in ER+/HER2+ Metastatic Breast Cancer

In a Phase Ib study of sacibertinib combined with endocrine therapy (exemestane, letrozole, or fulvestrant) in 51 efficacy-evaluable patients with ER-positive/HER2-positive metastatic breast cancer who had received prior chemotherapy and anti-HER2 therapy, the combination achieved an ORR of 31.4% (CR 2.0%, PR 29.4%), DCR of 82.4%, CBR of 60.8%, and median PFS of 9.0 months (95% CI, 5.5-11.0) [1][2]. In the 400 mg sacibertinib plus exemestane cohort (n=18), ORR was 38.9% (7/18) with median PFS of 8.9 months; in the 500 mg plus exemestane cohort (n=12), DCR was 100% (12/12) with median PFS of 9.0 months [3]. No direct head-to-head comparison with alternative EGFR/HER2 inhibitors plus endocrine therapy exists. However, cross-trial comparison with lapatinib plus letrozole (Phase III, first-line ER+/HER2+ MBC) yielded median PFS of 8.2 months (vs letrozole alone 3.0 months) in a less heavily pretreated population [4].

combination therapy endocrine therapy ER-positive HER2-positive breast cancer chemotherapy-free

Dual EGFR/HER2 Inhibition Profile: Submicromolar Potency Against Both Targets with EC50 110 nM (EGFR) and 244 nM (HER2)

Sacibertinib inhibits EGFR tyrosine kinase phosphorylation with an EC50 of 110 nM and HER2 with an EC50 of 244 nM . This dual inhibition profile differs from EGFR-selective agents (e.g., gefitinib, erlotinib, osimertinib) that spare HER2, and from HER2-selective agents (e.g., tucatinib) that spare EGFR. Among irreversible dual EGFR/HER2 inhibitors, afatinib exhibits reported IC50 values of 0.5 nM for EGFR and 14 nM for HER2 in biochemical assays [1], representing a 28-fold selectivity for EGFR over HER2; neratinib shows IC50 of 92 nM for EGFR and 59 nM for HER2 [2]. Sacibertinib's potency ratio of approximately 2.2-fold (HER2 EC50 / EGFR EC50 = 244/110) suggests a more balanced dual inhibition profile than afatinib, though direct comparisons are limited by differing assay formats (EC50 vs IC50).

dual inhibitor kinase selectivity EGFR HER2

Clinical Development Stage Differentiation: Sacibertinib in Phase III Versus Earlier-Stage Investigational EGFR/HER2 Inhibitors

Sacibertinib has advanced to Phase III clinical development for ER-positive/HER2-positive breast cancer and HER2-positive breast cancer indications [1][2]. As of April 2026, sacibertinib is being evaluated in a Phase III study (NCT05122494) comparing Hemay022 in combination with aromatase inhibitor (exemestane or letrozole) versus placebo plus aromatase inhibitor in ER+/HER2+ advanced breast cancer patients [2]. This Phase III development stage distinguishes sacibertinib from numerous preclinical and early clinical-stage EGFR/HER2 inhibitors that lack definitive efficacy and safety data in late-stage trials. By comparison, the irreversible pan-HER inhibitor neratinib has received regulatory approval for extended adjuvant treatment of HER2-positive breast cancer [3]; afatinib is approved for EGFR-mutant NSCLC [4].

clinical development phase III regulatory advancement investigational

Sacibertinib Procurement-Oriented Application Scenarios Based on Differentiated Evidence


Investigating Irreversible Covalent EGFR/HER2 Inhibition Mechanisms in Acquired Resistance Models

Research programs studying acquired resistance to reversible EGFR/HER2 inhibitors (e.g., lapatinib, gefitinib) may select sacibertinib as a mechanistically distinct tool compound. Sacibertinib's irreversible covalent binding to EGFR and HER2 cysteine residues [1] provides a comparator to reversible agents for investigating T790M-mediated and other resistance mechanisms. As demonstrated in class-level evidence, irreversible EGFR inhibitors can maintain activity against T790M-mutant kinase where reversible inhibitors fail [2]. Researchers may employ sacibertinib in washout experiments or long-term clonogenic assays to distinguish reversible from irreversible target engagement effects.

HER2-Amplified Breast Cancer Preclinical Efficacy Models Requiring Low Nanomolar Potency

For in vitro studies in HER2-amplified breast cancer models, sacibertinib offers GI50 of 3.8 nM in Sk-Br-3 cells , enabling low working concentrations that may minimize off-target effects compared to less potent dual EGFR/HER2 inhibitors. This potency profile supports its use as a positive control compound in antiproliferative assays and as a reference agent for benchmarking novel HER2-targeted compounds in HER2-dependent cell lines. The compound's dual EGFR/HER2 inhibition profile may also be relevant in models where both receptors contribute to signaling output.

Translational Research Supporting Chemotherapy-Free Combination Regimens in ER+/HER2+ Breast Cancer

Sacibertinib has generated Phase Ib clinical data demonstrating efficacy when combined with endocrine therapy in ER+/HER2+ metastatic breast cancer (ORR 31.4%, median PFS 9.0 months) [3][4]. Researchers investigating mechanisms of synergy between HER2-targeted TKIs and endocrine agents, or developing biomarkers predictive of response to chemotherapy-free regimens, may select sacibertinib as a clinically validated tool with published combination efficacy benchmarks. The ongoing Phase III trial (NCT05122494) [5] evaluating sacibertinib plus aromatase inhibitor provides a clinical development context that may support translational correlative science initiatives.

Comparative Analysis of Balanced Versus Biased Dual EGFR/HER2 Inhibition Profiles

Sacibertinib's biochemical inhibition profile (EGFR EC50 110 nM; HER2 EC50 244 nM; ratio 2.2) provides a more balanced dual inhibition profile compared to afatinib (EGFR IC50 0.5 nM; HER2 IC50 14 nM; ratio 28) [6]. Research programs investigating the functional consequences of EGFR-biased versus balanced dual EGFR/HER2 inhibition may employ sacibertinib as a comparator to afatinib, neratinib (HER2-biased), or lapatinib (reversible dual inhibitor). Such comparative studies may elucidate the contribution of relative HER2 versus EGFR inhibition to therapeutic index and resistance emergence.

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